

# Omeprazole metabolism to Sulfone N-Oxide in humans

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Omeprazole Sulfone N-Oxide*

Cat. No.: *B194790*

[Get Quote](#)

## Abstract

Omeprazole, a cornerstone of therapy for acid-related gastrointestinal disorders, undergoes extensive and complex metabolism in humans, a process critical to its efficacy and potential for drug-drug interactions. This guide provides an in-depth examination of the metabolic pathways leading to the formation of its sulfone and N-oxide metabolites. We will dissect the enzymatic machinery, primarily the cytochrome P450 (CYP) system, responsible for these transformations, with a focus on the well-established role of CYP3A4 in sulfoxidation. The guide explores the stereoselective nature of these reactions, the pharmacogenomic variability that influences metabolic outcomes, and the state-of-the-art analytical methodologies required for their robust quantification. Detailed experimental protocols for both in vitro characterization and in vivo analysis are provided, offering researchers and drug development professionals a comprehensive resource grounded in authoritative scientific literature.

## Introduction: The Clinical and Metabolic Context of Omeprazole

Omeprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H<sup>+</sup>/K<sup>+</sup> ATPase proton pump in gastric parietal cells, effectively suppressing gastric acid production<sup>[1][2]</sup>. Marketed as a racemic mixture of R- and S-enantiomers, its clinical effectiveness is profoundly influenced by its rapid and complete metabolism in the liver prior to excretion<sup>[3][4]</sup>. The primary metabolic routes are hydroxylation and sulfoxidation, catalyzed by the cytochrome P450 (CYP) enzyme superfamily<sup>[1][5]</sup>.

The two key isoforms governing omeprazole's fate are CYP2C19 and CYP3A4[1]. The hydroxylation of omeprazole to 5-hydroxyomeprazole is the dominant pathway and is primarily mediated by the highly polymorphic CYP2C19 enzyme[2][6]. This genetic variability in CYP2C19 activity is the principal reason for the significant inter-individual differences in omeprazole clearance and clinical response[7]. In contrast, the formation of omeprazole sulfone is catalyzed mainly by CYP3A4[2][5][8]. While omeprazole N-oxide is also a known derivative, it is typically found as a minor circulating metabolite or a degradation impurity rather than a major product of enzymatic biotransformation[9][10][11]. Understanding these distinct metabolic pathways is paramount for predicting drug-drug interactions (DDIs), interpreting pharmacokinetic data, and advancing personalized medicine approaches.

## Core Metabolic Pathways: Sulfoxidation and N-Oxidation

The biotransformation of omeprazole is a multi-faceted process. While hydroxylation via CYP2C19 is often the most discussed pathway due to its pharmacogenetic implications, the sulfoxidation and N-oxidation routes are critical for a complete metabolic profile.

## Sulfone Metabolite Formation: The Role of CYP3A4

The conversion of omeprazole to its inactive sulfone metabolite is a key pathway mediated almost exclusively by the CYP3A4 isoform[2][8][12]. This sulfoxidation reaction occurs at the sulfinyl group of the benzimidazole core.

- **Causality and Stereoselectivity:** The metabolism of omeprazole is stereoselective. In vitro studies using cDNA-expressed enzymes have demonstrated that CYP3A4 preferentially metabolizes the S-enantiomer (esomeprazole) to the sulfone metabolite[8]. The intrinsic clearance (CLint) for sulfone formation from S-omeprazole by CYP3A4 is approximately 10-fold higher than that from R-omeprazole[8]. This metabolic preference contributes significantly to the different pharmacokinetic profiles of racemic omeprazole and its S-isomer, esomeprazole. Because S-omeprazole is metabolized more slowly overall, it achieves higher plasma concentrations and provides more consistent acid suppression[13]. In individuals who are CYP2C19 poor metabolizers, the CYP3A4-mediated sulfoxidation pathway becomes the predominant route of elimination[2].

# Omeprazole N-Oxide: A Minor Metabolite and Degradation Product

Omeprazole N-oxide is a less characterized derivative. In human pharmacokinetic studies, it has been detected at concentrations below the lower limit of quantification, suggesting it is a minor circulating metabolite[9]. More frequently, it is identified as a degradation impurity that can form during the manufacturing and storage of omeprazole drug products[10][11]. While its formation via N-oxidation is a potential metabolic reaction, it is not considered a primary clearance pathway in humans. Toxicological studies have been conducted to ensure the safety of this impurity when present in pharmaceutical products[10].

The primary metabolic pathways of omeprazole are illustrated in the diagram below.



[Click to download full resolution via product page](#)

Figure 1: Primary metabolic pathways of omeprazole in humans. The thickness of the arrows qualitatively indicates the relative contribution of each pathway.

## Quantitative Analysis and Pharmacokinetics

The quantification of omeprazole and its metabolites is essential for pharmacokinetic studies, DDI assessments, and CYP phenotyping. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its superior sensitivity and selectivity[14].

## Pharmacokinetic Parameters

Following oral administration, omeprazole is rapidly absorbed and metabolized. The plasma concentrations of the parent drug and its primary metabolites, 5-hydroxyomeprazole and omeprazole sulfone, vary significantly among individuals.

| Parameter                                                                                                  | Omeprazole | Omeprazole Sulfone       | 5-Hydroxyomeprazole | Reference |
|------------------------------------------------------------------------------------------------------------|------------|--------------------------|---------------------|-----------|
| Mean C <sub>max</sub><br>(ng/mL)                                                                           | 486 ± 288  | 134 ± 58                 | 179 ± 117           | [9]       |
| Mean AUC <sub>0-∞</sub><br>(ng·h/mL)                                                                       | 989 ± 715  | 1140 ± 449               | 741 ± 533           | [9]       |
| Plasma Half-life<br>(t <sub>1/2</sub> )                                                                    | < 1 hour   | Elimination rate-limited | ~1 hour             | [3][9]    |
| <p>Data from a single 20 mg oral dose study in healthy human volunteers.</p> <p>Values are mean ± S.D.</p> |            |                          |                     |           |

## Comparison of Analytical Methodologies

The choice of analytical technique depends on the specific requirements of the study, such as required sensitivity and sample throughput.

| Method                         | Limit of Quantification (LOQ) | Key Advantages                                    | Key Disadvantages                                           | Reference |
|--------------------------------|-------------------------------|---------------------------------------------------|-------------------------------------------------------------|-----------|
| HPLC-UV                        | ~10-50 ng/mL                  | Cost-effective, widely available                  | Lower sensitivity, potential for interference               | [14]      |
| LC-MS/MS                       | < 1 ng/mL                     | High sensitivity and selectivity, high throughput | Higher instrument cost and complexity                       | [14]      |
| Capillary Electrophoresis (CE) | ~20-100 ng/mL                 | High separation efficiency, low sample volume     | Lower sensitivity than LC-MS/MS, reproducibility challenges | [14]      |

## Experimental Protocols

The following protocols are representative methodologies for the study of omeprazole metabolism. They are designed to be self-validating through the use of internal standards and quality control samples.

### Protocol: Quantification of Omeprazole and Metabolites in Human Plasma via LC-MS/MS

This protocol describes a robust method for the simultaneous quantification of omeprazole, omeprazole sulfone, and 5-hydroxyomeprazole.

#### 1. Materials and Reagents:

- Human plasma (K2EDTA anticoagulant)
- Omeprazole, Omeprazole Sulfone, 5-Hydroxyomeprazole analytical standards
- Lansoprazole (or other suitable internal standard - IS)
- Acetonitrile (ACN), Methanol (MeOH), Formic Acid (LC-MS grade)
- Water (deionized, 18 MΩ·cm)

#### 2. Sample Preparation (Protein Precipitation):

- Rationale: This is a rapid and effective method to remove proteins that interfere with LC-MS/MS analysis.
- Thaw plasma samples and standards to room temperature.
- To 100  $\mu$ L of plasma in a microcentrifuge tube, add 10  $\mu$ L of the internal standard working solution (e.g., 100 ng/mL Lansoprazole in 50% MeOH).
- Add 300  $\mu$ L of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000  $\times$  g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
- Inject 5-10  $\mu$ L into the LC-MS/MS system.

### 3. LC-MS/MS Conditions:

- LC System: UPLC or HPLC system.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, <2  $\mu$ m particle size).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A typical gradient would run from 5% B to 95% B over 3-5 minutes to elute all analytes.
- MS System: Triple quadrupole mass spectrometer.
- Ionization: Electrospray Ionization, Positive Mode (ESI+).
- MRM Transitions: Optimize specific precursor-to-product ion transitions for each analyte and the internal standard (e.g., Omeprazole: m/z 346.1  $\rightarrow$  198.1).

### 4. Data Analysis and Validation:

- Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators.
- Use a weighted (1/x<sup>2</sup>) linear regression to fit the curve.
- Quantify unknown samples and quality controls (QCs) against the calibration curve.
- Acceptable performance requires QC accuracy within  $\pm 15\%$  of the nominal value ( $\pm 20\%$  at the LOQ).

[Click to download full resolution via product page](#)

```
// Nodes P_SAMPLE [label="Plasma Sample\nCollection",  
fillcolor="#F1F3F4", fontcolor="#202124"]; IS_ADD [label="Addition  
of\nInternal Standard", fillcolor="#FFFFFF", fontcolor="#202124"]; PPT
```

```
[label="Protein Precipitation\n(e.g., Acetonitrile)",  
fillcolor="#FFFFFF", fontcolor="#202124"]; CENT  
[label="Centrifugation", fillcolor="#FFFFFF", fontcolor="#202124"]; SUP  
[label="Supernatant\nTransfer", fillcolor="#FFFFFF",  
fontcolor="#202124"]; INJECT [label="Injection into\nLC-MS/MS",  
fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC_SEP  
[label="Chromatographic\nSeparation (C18)", fillcolor="#EA4335",  
fontcolor="#FFFFFF"]; MS_DET [label="Tandem Mass Spec\nDetection  
(MRM)", fillcolor="#FBBC05", fontcolor="#202124"]; DATA [label="Data  
Analysis &\nQuantification", fillcolor="#34A853",  
fontcolor="#FFFFFF"];  
  
// Edges P_SAMPLE -> IS_ADD; IS_ADD -> PPT; PPT -> CENT; CENT -> SUP;  
SUP -> INJECT; INJECT -> LC_SEP; LC_SEP -> MS_DET; MS_DET -> DATA; }
```

Figure 2: Experimental workflow for LC-MS/MS based metabolite quantification.

## Protocol: In Vitro Metabolism using Human Liver Microsomes (HLM)

1. Objective: To determine the kinetics of omeprazole sulfone formation and identify the primary contributing CYP enzymes.

### 2. Materials:

- Pooled Human Liver Microsomes (HLM).
- Omeprazole solution in DMSO.
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
- Phosphate buffer (pH 7.4).
- Selective CYP inhibitors (e.g., Ketoconazole for CYP3A4, Ticlopidine for CYP2C19).

### 3. Incubation Procedure:

- Rationale: This assay simulates the phase I metabolic environment of the liver. The reaction is initiated by adding an NADPH regenerating system, which provides the necessary cofactors for CYP enzyme activity.

- Prepare incubation mixtures in a 96-well plate. Each well contains: phosphate buffer, HLM (e.g., 0.5 mg/mL final concentration), and omeprazole (at various concentrations, e.g., 0.1-50  $\mu$ M).
- For reaction phenotyping, pre-incubate a separate set of wells with a selective CYP inhibitor for 10-15 minutes before adding omeprazole.
- Pre-warm the plate at 37°C for 5 minutes.
- Initiate the reaction by adding the pre-warmed NADPH regenerating system.
- Incubate at 37°C with shaking for a specified time (e.g., 15 minutes).
- Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
- Process the samples as described in Protocol 4.1 (steps 2.4-2.6) for LC-MS/MS analysis.

#### 4. Data Analysis:

- Measure the amount of omeprazole sulfone formed.
- For kinetic analysis, plot the velocity of sulfone formation against the omeprazole concentration and fit to the Michaelis-Menten equation to determine  $K_m$  and  $V_{max}$ .
- For reaction phenotyping, compare the rate of sulfone formation in the presence and absence of selective inhibitors. A significant reduction in metabolite formation with ketoconazole would confirm the primary role of CYP3A4.

## Conclusion and Future Directions

The metabolism of omeprazole to its sulfone metabolite is a well-defined process predominantly catalyzed by CYP3A4, with significant stereoselectivity favoring the S-enantiomer. In contrast, omeprazole N-oxide is a minor metabolite in humans, more relevant as a process-related impurity. A thorough understanding of these pathways, particularly the interplay between the major CYP2C19 and CYP3A4 routes, is fundamental for drug development professionals. This knowledge directly informs DDI risk assessment, supports the development of enantiomer-specific drugs like esomeprazole, and paves the way for genotype-guided dosing strategies to optimize therapeutic outcomes.

Future research will likely focus on further refining predictive models for DDIs that incorporate the contribution of metabolites and developing more sophisticated phenotyping strategies that can capture the dynamic interplay of genetic and environmental factors influencing drug metabolism.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. bio-conferences.org [bio-conferences.org]
- 2. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omeprazole: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. caymanchem.com [caymanchem.com]
- 13. ClinPGx [clinpgrx.org]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Omeprazole metabolism to Sulfone N-Oxide in humans]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b194790#omeprazole-metabolism-to-sulfone-n-oxide-in-humans>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)